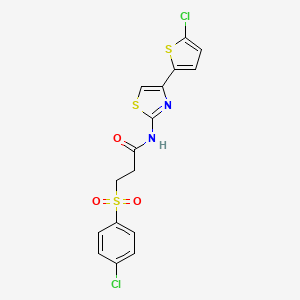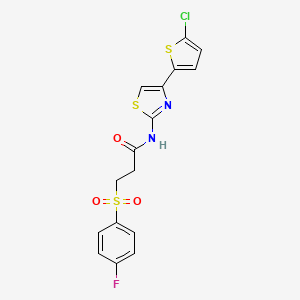
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Descripción general
Descripción
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as BPTES, is a small molecule inhibitor that specifically targets the enzyme glutaminase, which is involved in the metabolism of glutamine. This compound has shown great potential in cancer research, as it can selectively kill cancer cells by disrupting their metabolism.
Mecanismo De Acción
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This disrupts the metabolism of cancer cells, which rely on glutamine for their energy and biosynthesis needs. As a result, cancer cells that are dependent on glutaminase for survival undergo apoptosis, while normal cells are unaffected.
Biochemical and physiological effects:
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the differential expression of glutaminase in cancer cells versus normal cells. N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to inhibit tumor growth in animal models of cancer, both alone and in combination with other cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its specificity for glutaminase, which allows for the selective targeting of cancer cells. However, N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One area of interest is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of this approach in cancer treatment. Another area of research is the identification of biomarkers that can predict which cancers are most likely to respond to glutaminase inhibition. Finally, there is interest in exploring the use of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in combination with other cancer treatments, such as immunotherapy, to further improve patient outcomes.
Aplicaciones Científicas De Investigación
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been extensively studied in cancer research, as it has been shown to selectively target cancer cells that rely on glutaminase for their survival. This enzyme is upregulated in many types of cancer, and its inhibition by N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can lead to cell death. N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S2/c25-18-11-13-19(14-12-18)33(30,31)15-20(28)26-24-27-21(16-7-3-1-4-8-16)23(32-24)22(29)17-9-5-2-6-10-17/h1-14H,15H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXAQCSUUFVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-3-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410056.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3410057.png)




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410096.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3410103.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410113.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410114.png)
![2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B3410122.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B3410126.png)

